molecular formula C14H11NO6S B12812618 Benzoic acid, 3-nitro-4-((phenylsulfonyl)methyl)- CAS No. 103439-95-8

Benzoic acid, 3-nitro-4-((phenylsulfonyl)methyl)-

Cat. No.: B12812618
CAS No.: 103439-95-8
M. Wt: 321.31 g/mol
InChI Key: HRMGRKAHDIORQN-UHFFFAOYSA-N
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Description

Benzoic acid, 3-nitro-4-((phenylsulfonyl)methyl)- is an organic compound with a complex structure that includes a benzoic acid core substituted with nitro and phenylsulfonylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-nitro-4-((phenylsulfonyl)methyl)- typically involves multiple steps One common method starts with the nitration of benzoic acid to produce 3-nitrobenzoic acidThe reaction conditions often involve the use of strong acids like sulfuric acid and catalysts such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-nitro-4-((phenylsulfonyl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 3-amino-4-((phenylsulfonyl)methyl)benzoic acid .

Scientific Research Applications

Benzoic acid, 3-nitro-4-((phenylsulfonyl)methyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzoic acid, 3-nitro-4-((phenylsulfonyl)methyl)- involves its interaction with molecular targets through its functional groups. The nitro group is highly electron-withdrawing, which affects the electron density of the aromatic ring and influences its reactivity. The phenylsulfonylmethyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can modulate the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzoic acid: Similar structure but lacks the phenylsulfonylmethyl group.

    4-Nitrobenzoic acid: Similar structure but with the nitro group in a different position.

    Benzoic acid: The parent compound without any substituents

Uniqueness

Benzoic acid, 3-nitro-4-((phenylsulfonyl)methyl)- is unique due to the presence of both nitro and phenylsulfonylmethyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

103439-95-8

Molecular Formula

C14H11NO6S

Molecular Weight

321.31 g/mol

IUPAC Name

4-(benzenesulfonylmethyl)-3-nitrobenzoic acid

InChI

InChI=1S/C14H11NO6S/c16-14(17)10-6-7-11(13(8-10)15(18)19)9-22(20,21)12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17)

InChI Key

HRMGRKAHDIORQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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